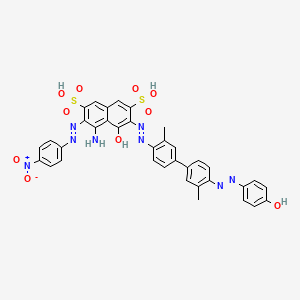
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The chloro and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core imidazo[1,2-a]pyridine structure but differ in their substituents.
Thienyl-containing compounds: Compounds with thienyl groups exhibit similar reactivity and applications.
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 6-chloro-2-(5-chloro-2-thienyl)-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88570-88-1 |
|---|---|
Fórmula molecular |
C15H13Cl2N3OS |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-19(2)14(21)7-10-15(11-4-5-12(17)22-11)18-13-6-3-9(16)8-20(10)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
VVKCFHFNEMHXMM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



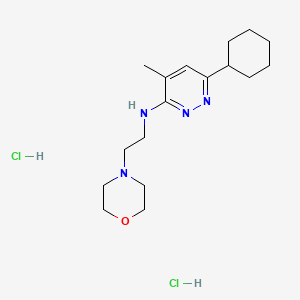
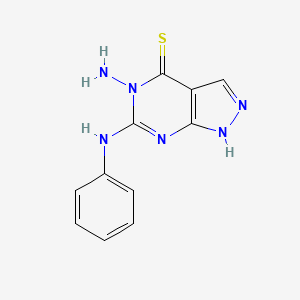
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
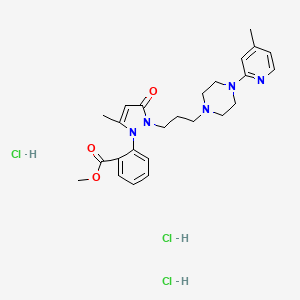
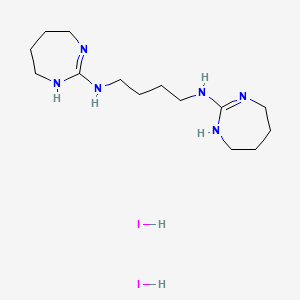


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

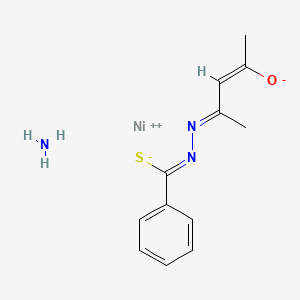
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
